Satratoxin H

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C29H36O9 |

|---|---|

Molekulargewicht |

528.6 g/mol |

IUPAC-Name |

(1E,19Z,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione |

InChI |

InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5+,19-13+ |

InChI-Schlüssel |

MUACSCLQRGEGOE-LNEJFDLYSA-N |

Isomerische SMILES |

CC1=CC2C3(CC1)COC(=O)/C=C/4\CCOC(C4O)(/C=C/C=C\C(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |

Kanonische SMILES |

CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |

Synonyme |

isosatratoxin H PD 113326 PD-113326 S-isosatratoxin H satratoxin F satratoxin H |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Satratoxin H: A Technical Guide to Discovery, Isolation, and Analysis from Stachybotrys chartarum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and analytical characterization of Satratoxin H, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. This document details the experimental protocols for fungal culture, toxin extraction, purification, and analysis, along with quantitative data and a summary of its known mechanism of action.

Introduction: The Discovery and Significance of this compound

Stachybotrys chartarum, a black mold commonly found in water-damaged buildings, is the primary natural source of this compound. The discovery of this mycotoxin is intrinsically linked to outbreaks of stachybotryotoxicosis, a severe and sometimes fatal illness observed in livestock, particularly horses, that consumed contaminated feed. This compound, along with the closely related Satratoxin G, was later isolated and identified as a causative agent of this disease. These compounds belong to the trichothecene family of mycotoxins, known for their potent cytotoxicity and immunosuppressive effects. The presence of S. chartarum and its associated toxins in indoor environments has raised significant public health concerns, driving research into their detection and biological effects.

This compound is a macrocyclic trichothecene, a class of sesquiterpenoid mycotoxins characterized by a 12,13-epoxy ring which is crucial for its biological activity.[1] Unlike many other toxins, it does not require metabolic activation to exert its cytotoxic effects. Its lipophilic nature allows for easy absorption through inhalation, ingestion, and dermal contact.[2] The toxicity of this compound is estimated to be approximately five times that of the well-known T-2 toxin.[2]

Cultivation of Stachybotrys chartarum for this compound Production

The production of this compound by S. chartarum is highly dependent on the culture conditions, particularly the growth medium. Genotype S strains of S. chartarum are known to produce macrocyclic trichothecenes, including this compound.[3]

Recommended Culture Media

Studies have shown that media rich in cellulose (B213188) and low in nitrogen can stimulate the production of satratoxins.[3] Potato Dextrose Agar (B569324) (PDA) and cellulose-containing agar have been found to support high concentrations of macrocyclic trichothecenes.[4] Interestingly, the specific manufacturer of the PDA can significantly impact toxin yield, with some studies showing a more than 60-fold difference in satratoxin concentrations between cultures grown on PDA from different suppliers.[5][6] Malt Extract Agar (MEA) generally results in intermediate toxin production, while glucose-yeast-peptone-agar and Sabouraud-dextrose-agar lead to poor mycotoxin production.[4]

Incubation Conditions

Optimal growth and toxin production are typically achieved under the following conditions:

Isolation and Purification of this compound

The isolation of this compound from S. chartarum cultures involves a multi-step process of extraction and chromatographic purification.

Extraction

A common method for extracting satratoxins from fungal cultures is solvent extraction. A micro-scale extraction method has been described for this purpose.[7]

Protocol for Micro-scale Solvent Extraction:

-

Three agar plugs (6 mm in diameter) are collected from a 15-day-old colony.[7]

-

The agar plugs are placed in a 2 mL screw-top vial.[7]

-

1.0 mL of an extraction solvent mixture of ethyl acetate/dichloromethane/methanol (B129727) (3:2:1, v/v/v) containing 1% formic acid is added to the vial.[7]

-

The mixture is sonicated for 60 minutes to extract the mycotoxins.[7]

-

The resulting extract is then filtered and concentrated for further purification.

For larger scale extractions from materials like contaminated straw, methanol is often used as the initial extraction solvent.[9]

Purification

Following extraction, a series of chromatographic steps are employed to purify this compound.

Protocol for Chromatographic Purification:

-

Solvent Partitioning: The crude extract is often partitioned with a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar impurities.[9] 15 mL of the filtered extract is mixed with 15 mL of hexane and shaken.[10]

-

Column Chromatography: The partially purified extract is then subjected to column chromatography. A key separation step can be performed using a PEI silica (B1680970) column.[7]

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using HPLC.[9] A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water.

Analytical Characterization of this compound

Accurate identification and quantification of this compound are critical for research and risk assessment. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

LC-MS/MS Analysis

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of this compound in complex matrices.

Typical LC-MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]

-

Precursor Ion: For this compound, the ammonium (B1175870) adduct [M+NH₄]⁺ is often used as the precursor ion due to its higher abundance compared to the protonated molecule [M+H]⁺.[11]

-

Product Ions: Multiple reaction monitoring (MRM) is used, tracking the fragmentation of the precursor ion into specific product ions for confirmation and quantification.

-

Chromatography: A C18 or phenyl-hexyl reversed-phase column is typically used with a gradient of acetonitrile and water, often with additives like formic acid or ammonium formate (B1220265) to improve ionization.[12]

NMR Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation and characterization of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.

Key NMR Experiments:

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structure of the molecule.

Detailed NMR data for this compound has been published, aiding in its identification and dereplication.[1]

Quantitative Data

The yield of this compound can vary significantly depending on the S. chartarum strain and the culture conditions. The following tables summarize representative quantitative data from published studies.

| Culture Medium | S. chartarum Strain | This compound Concentration (µg/cm²) | Reference |

| Potato Dextrose Agar (PDA) - Supplier V | ATCC 34916 | ~10-15 | [6][10] |

| Potato Dextrose Agar (PDA) - Supplier V | IBT 40293 | ~10-20 | [6][10] |

| Potato Dextrose Agar (PDA) - Supplier V | DSM 114129 | ~5-10 | [6][10] |

| Potato Dextrose Agar (PDA) - Supplier S | ATCC 34916 | <1 | [6][10] |

| Potato Dextrose Agar (PDA) - Supplier S | IBT 40293 | <1 | [6][10] |

| Potato Dextrose Agar (PDA) - Supplier S | DSM 114129 | <1 | [6][10] |

| Sample Type | This compound Concentration | Reference |

| Wall Swab 1 | 35 x 10⁴ (relative abundance) | [7] |

| Wall Swab 2 | 65 x 10⁴ (relative abundance) | [7] |

| Indoor Air (water-damaged building) | 0.43 ng/m³ | [13] |

Mechanism of Action and Signaling Pathways

This compound exerts its toxicity primarily through the inhibition of protein synthesis.

Key Mechanistic Steps:

-

Ribosome Binding: this compound binds to the 60S subunit of the eukaryotic ribosome.[8][14]

-

Inhibition of Protein Synthesis: This binding event inhibits the peptidyl transferase activity of the ribosome, thereby halting protein synthesis.

-

Ribotoxic Stress Response: The stalled ribosomes trigger a cellular stress response known as the ribotoxic stress response.[4]

-

MAPK Activation: This response leads to the activation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[3][4]

-

Downstream Effects: Activation of these signaling pathways can lead to a variety of cellular responses, including inflammation, apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS).[15][16] Apoptosis can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[17]

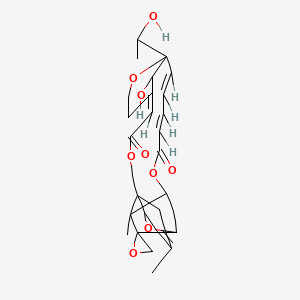

Visualizations

Experimental Workflow for this compound Isolation and Analysis

Caption: Workflow for the isolation and analysis of this compound.

This compound-Induced Signaling Pathway

Caption: Signaling pathway activated by this compound.

References

- 1. Reisolation and NMR characterization of the satratoxins G and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Satratoxin-H - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

- 7. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. lcms.cz [lcms.cz]

- 14. mdpi.com [mdpi.com]

- 15. Roridin E and this compound, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. academic.oup.com [academic.oup.com]

Satratoxin H: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a potent trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, a mold often found in water-damaged buildings. As a member of the macrocyclic trichothecene family, this compound is recognized for its significant cytotoxicity and has been implicated in various health issues associated with mold exposure. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols for its isolation, characterization, and the assessment of its biological effects are also presented to support further research and drug development efforts.

Chemical Structure and Properties

This compound possesses a complex macrocyclic structure characteristic of trichothecenes, featuring a 12,13-epoxy ring and a macrocyclic ester linkage. The definitive structure was elucidated through spectroscopic methods, primarily proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53126-64-0 | [1][2][3][4] |

| Molecular Formula | C₂₉H₃₆O₉ | [2][3] |

| Molecular Weight | 528.6 g/mol | [2][3] |

| IUPAC Name | (2'S,4E,9R,10E,12Z,16R,16aS,18R,19aR,23aR,25R)-6,7,16,16a,19a,22-hexahydro-25-hydroxy-9-[(1S)-1-hydroxyethyl]-16a,21-dimethyl-spiro[5,9:16,18-dimethano-1H,3H,23H-[1][5]trioxacyclooctadecino[3,4-d][1]benzopyran-17(18H),2'-oxirane]-3,14(9H)-dione | [2] |

| Solubility | Soluble in dichloromethane (B109758), DMSO, and ethanol. Almost completely insoluble in water. | [2][3] |

| Appearance | Crystalline solid | [2] |

| Storage Conditions | Store at -20°C, protected from light. | [4] |

Table 2: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

(Data sourced from Eppley et al., 1977, J. Org. Chem.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 2 | 78.9 | 3.80 (d, 4.0) |

| 3 | 41.5 | 2.95 (d, 4.0) |

| 4 | 70.8 | 4.25 (d, 5.0) |

| 5 | 139.6 | 5.60 (d, 5.0) |

| 6 | 43.1 | 2.20 (m) |

| 7 | 22.9 | 1.80 (m), 1.65 (m) |

| 8 | 127.5 | 5.40 (t, 8.0) |

| 9 | 134.5 | - |

| 10 | 118.2 | 5.85 (d, 11.0) |

| 11 | 66.2 | 3.65 (d, 5.0) |

| 12 | 65.1 | - |

| 13 | 47.3 | 3.05 (d, 3.5), 2.80 (d, 3.5) |

| 14 | 7.8 | 0.80 (s) |

| 15 | 6.5 | 1.75 (s) |

| 16 | 20.1 | 1.25 (d, 7.0) |

| 2' | 165.8 | - |

| 3' | 117.9 | 5.80 (d, 15.0) |

| 4' | 145.1 | 7.30 (dd, 15.0, 11.0) |

| 5' | 125.8 | 6.20 (t, 11.0) |

| 6' | 138.2 | 6.05 (dd, 11.0, 9.0) |

| 7' | 32.1 | 2.40 (m) |

| 8' | 30.2 | 2.10 (m) |

| 9' | 70.1 | 4.10 (m) |

| 10' | 68.2 | 4.00 (q, 7.0) |

| 11' | 20.5 | 1.20 (d, 7.0) |

| 12' | 75.3 | 4.40 (m) |

| 13' | 164.2 | - |

Experimental Protocols

Isolation and Purification of this compound from Stachybotrys chartarum Cultures

This protocol is based on methods described for the extraction and purification of mycotoxins from fungal cultures.

1. Fungal Culture:

-

Inoculate Stachybotrys chartarum (genotype S) strains onto Potato Dextrose Agar (B569324) (PDA) or Malt Extract Agar (MEA).[6]

-

Incubate the cultures in the dark at 25°C for 15-21 days to allow for sufficient growth and toxin production.[6]

2. Extraction:

-

From a mature culture plate, cut out three agar plugs (6 mm diameter).

-

Place the agar plugs into a 2 mL screw-top vial.

-

Add 1.0 mL of extraction solvent (ethyl acetate/dichloromethane/methanol, 3:2:1, v/v/v, containing 1% formic acid).

-

Sonicate the vial for 60 minutes to facilitate the extraction of the mycotoxins.

-

Centrifuge the vial to pellet the agar and cellular debris.

-

Carefully transfer the supernatant to a clean vial.

-

Repeat the extraction process on the pellet to ensure complete recovery.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

3. Purification:

-

Re-dissolve the dried extract in a minimal amount of a suitable solvent for chromatography (e.g., dichloromethane or a mixture of hexane (B92381) and ethyl acetate).

-

The purification is typically achieved using column chromatography on silica (B1680970) gel.

-

The specific elution gradient will need to be optimized but generally involves a step-wise or gradient increase in polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

4. Characterization:

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, mass spectrometry (MS), and NMR spectroscopy.

Cytotoxicity Assessment of this compound using MTT Assay

This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxicity of this compound on PC12 cells.

1. Cell Culture:

-

Culture PC12 cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

2. Cell Plating:

-

Seed the PC12 cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate overnight to allow the cells to attach.

3. Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Make serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for 24 to 72 hours.

4. MTT Assay:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Data Acquisition:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay to measure intracellular ROS levels in PC12 cells treated with this compound.

1. Cell Culture and Plating:

-

Follow steps 1 and 2 of the MTT assay protocol to culture and plate PC12 cells in a 96-well plate (a black plate with a clear bottom is recommended for fluorescence assays).

2. Treatment with this compound:

-

Treat the cells with the desired concentrations of this compound as described in step 3 of the MTT assay protocol for a shorter duration, typically 1-6 hours.

3. DCFH-DA Staining:

-

Prepare a 10 mM stock solution of DCFH-DA in DMSO.

-

Immediately before use, dilute the stock solution in serum-free medium to a final working concentration of 10-20 µM.

-

Remove the medium from the wells and wash the cells once with warm PBS.

-

Add 100 µL of the DCFH-DA working solution to each well.

-

Incubate the plate at 37°C for 30-45 minutes in the dark.

4. Data Acquisition:

-

After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

-

The fluorescence intensity is proportional to the level of intracellular ROS.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxicity against a variety of cell lines.[2] Its primary mechanism of action is the inhibition of protein synthesis, a common feature of trichothecene mycotoxins. This inhibition is thought to trigger a ribotoxic stress response, leading to the activation of downstream signaling pathways that culminate in apoptosis, or programmed cell death.

Studies have shown that this compound induces apoptosis in PC12 cells, a cell line commonly used in neurobiological research.[1] This apoptotic process is associated with the generation of intracellular reactive oxygen species (ROS).[1] The increase in ROS contributes to cellular damage and further activates stress-related signaling cascades.

Key signaling molecules implicated in this compound-induced apoptosis are the mitogen-activated protein kinases (MAPKs), specifically p38 MAPK and c-Jun N-terminal kinase (JNK).[1] The activation of these kinases is a critical step in the apoptotic pathway triggered by this mycotoxin. The use of specific inhibitors for p38 MAPK (SB203580) and JNK (SP600125) has been shown to reduce this compound-induced cytotoxicity, confirming their role in the process.[1] Conversely, inhibition of the extracellular signal-regulated kinase (ERK) pathway did not show a similar protective effect.[1]

Conclusion

This compound is a biologically active mycotoxin with a well-defined chemical structure and significant cytotoxic properties. Its ability to inhibit protein synthesis and induce apoptosis through ROS generation and MAPK signaling makes it a molecule of interest for toxicological and pharmacological research. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the properties and effects of this compound, contributing to a better understanding of its role in human health and its potential applications or mitigation strategies in drug development.

References

An In-depth Technical Guide to the Satratoxin H Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the satratoxin H biosynthesis pathway in fungi, with a primary focus on the key producing organism, Stachybotrys chartarum. This compound, a potent macrocyclic trichothecene (B1219388) mycotoxin, is of significant interest due to its severe toxicity to humans and animals. Understanding its biosynthesis is critical for developing detection methods, mitigating its production, and exploring potential pharmacological applications of pathway intermediates or derivatives.

Introduction to this compound and its Significance

This compound belongs to the type D class of trichothecenes, characterized by a macrocyclic ester ring linking C-4 and C-15 of the core trichothecene skeleton.[1] It is a secondary metabolite produced predominantly by certain strains of the fungus Stachybotrys chartarum, often found in water-damaged buildings.[2][3] Exposure to satratoxins can lead to a range of adverse health effects, collectively known as stachybotryotoxicosis.[4] The primary mechanism of toxicity for trichothecenes is the inhibition of protein synthesis in eukaryotic cells through binding to the 60S ribosomal subunit.[5][6] This guide will delve into the genetic and enzymatic machinery responsible for the production of this complex molecule.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes organized in clusters within the fungal genome. In S. chartarum, satratoxin production is associated with three specific gene clusters: Satratoxin Cluster 1 (SC1), Satratoxin Cluster 2 (SC2), and Satratoxin Cluster 3 (SC3).[5][7] These clusters contain the sat genes, which encode the enzymes and regulatory proteins required for the synthesis of the satratoxin molecule. The presence of these gene clusters defines the S-chemotype of S. chartarum, which is capable of producing satratoxins.[6][8]

The table below summarizes the putative functions of the genes within these clusters, based on homology to known trichothecene biosynthetic genes and genomic analysis.

| Gene Cluster | Gene | Putative Function |

| SC1 | sat1 | P450 monooxygenase |

| sat2 | Acyl transferase | |

| sat3 | Dehydrogenase | |

| sat4 | P450 monooxygenase | |

| sat5 | MFS transporter | |

| sat6 | Acyl transferase | |

| sat7 | P450 monooxygenase | |

| sat8 | Dehydrogenase | |

| sat9 | Transcription factor | |

| sat10 | Acyl transferase | |

| SC2 | sat11 | P450 monooxygenase |

| sat12 | Acyl transferase | |

| sat13 | Dehydrogenase | |

| sat14 | P450 monooxygenase | |

| sat15 | Transcription factor | |

| sat16 | MFS transporter | |

| SC3 | sat17 | Polyketide synthase |

| sat18 | Acyl transferase | |

| sat19 | Dehydrogenase | |

| sat20 | Transcription factor | |

| sat21 | P450 monooxygenase |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. It begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor in isoprenoid biosynthesis, to form the trichothecene core structure. This is followed by a series of oxygenations, isomerizations, and acylations to produce the final this compound molecule. The macrocyclic ring is formed by the esterification of the trichothecene core with a dicarboxylic acid moiety, which is synthesized by a polyketide synthase.

The proposed biosynthetic pathway for this compound is depicted in the following diagram:

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a variety of factors, including environmental cues and developmental processes. A significant correlation has been observed between sporulation and satratoxin production in S. chartarum, suggesting a shared regulatory mechanism.[9][10] This regulation is likely mediated by G-protein signaling pathways, which are known to control secondary metabolism and development in many filamentous fungi.[10][11]

The proposed regulatory pathway is illustrated below:

Quantitative Data on this compound Production

The production of this compound by S. chartarum is highly dependent on the culture conditions, including the growth medium. The following table summarizes the production of satratoxin G and H on different media.

| Culture Medium | Satratoxin G (µg/cm²) | This compound (µg/cm²) | Total Satratoxins (µg/cm²) | Reference |

| Potato Dextrose Agar (B569324) (PDA) - Manufacturer V | 10.2 ± 0.3 | 10.6 ± 0.2 | 20.8 ± 0.4 | [9] |

| Potato Dextrose Agar (PDA) - Manufacturer S | 0.1 ± 0.05 | 0.2 ± 0.05 | 0.3 ± 0.1 | [9] |

| Malt (B15192052) Extract Agar (MEA) | Intermediate Production | Intermediate Production | - | [12] |

| Cellulose Agar (CEL) | High Production | High Production | - | [12] |

| Glucose-Yeast-Peptone Agar (GYP) | Poor Production | Poor Production | - | [12] |

| Sabouraud-Dextrose Agar (SAB) | Poor Production | Poor Production | - | [12] |

Experimental Protocols

Fungal Culture for Satratoxin Production

A representative workflow for fungal culture and mycotoxin analysis is presented below:

Detailed Protocol:

-

Fungal Strains and Culture Conditions: Stachybotrys chartarum genotype S strains are used for satratoxin production.[13] Cultures are maintained on 2% malt extract agar (MEA) plates.[13] For toxin production studies, strains are typically grown on Potato Dextrose Agar (PDA) or Cellulose Agar (CEL) at 25°C in the dark for 21 days.[12][13]

-

Spore Suspension Preparation: Spores from a mature culture are harvested in sterile water containing 0.01% Tween 80. The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^6 spores/mL).

-

Inoculation: A small volume (e.g., 10 µL) of the spore suspension is inoculated onto the center of the agar plates. For quantitative studies, multiple-point inoculations can also be used.[9]

Extraction of Satratoxins

-

Harvesting: After the incubation period, the fungal mycelium and the underlying agar are collected. The entire content of the petri dish can be transferred to an extraction vessel.[10]

-

Extraction Solvent: A mixture of acetonitrile and water (e.g., 84:16, v/v) is commonly used for the extraction of trichothecenes.[14]

-

Extraction Procedure: The fungal material is homogenized in the extraction solvent. This can be achieved using a high-speed blender or a stomacher. The mixture is then agitated for a specified period (e.g., 1-2 hours) at room temperature.

-

Filtration and Defatting: The crude extract is filtered to remove solid debris. For samples with high lipid content, a defatting step with a non-polar solvent like hexane (B92381) may be included.

Purification and Analysis by LC-MS/MS

-

Solid-Phase Extraction (SPE): The crude extract is cleaned up using a solid-phase extraction (SPE) column (e.g., C18 or a specialized mycotoxin cleanup column) to remove interfering matrix components.[15]

-

LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for the detection and quantification of this compound.[16]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Gradient: A typical gradient would start with a high percentage of the aqueous phase and gradually increase the organic phase to elute the mycotoxins.

-

-

Mass Spectrometry Conditions:

Conclusion and Future Perspectives

This guide has provided a detailed overview of the this compound biosynthesis pathway, from the underlying genetics to the final analytical determination. While significant progress has been made in identifying the biosynthetic gene clusters and understanding the general pathway, further research is needed to fully elucidate the specific functions of each enzyme and the intricate regulatory networks that control their expression. A deeper understanding of these processes will be invaluable for developing strategies to control the growth of toxigenic molds and for exploring the potential of these complex natural products in drug discovery and development. The detailed experimental protocols provided herein offer a solid foundation for researchers entering this challenging and important field of study.

References

- 1. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Satratoxin-H - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum | MDPI [mdpi.com]

- 8. Tri11, tri3, and tri4 genes are required for trichodermin biosynthesis of Trichoderma brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The G-protein Coupled Receptor GPR8 Regulates Secondary Metabolism in Trichoderma reesei [frontiersin.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Loci and Functional Characterization of Trichothecene Biosynthesis Genes in Filamentous Fungi of the Genus Trichoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ldh.la.gov [ldh.la.gov]

- 15. lcms.cz [lcms.cz]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Satratoxin H: A Technical Guide to its Inhibition of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, commonly found in water-damaged buildings.[1] Trichothecenes are known for their cytotoxicity, with the primary mechanism of action being the inhibition of eukaryotic protein synthesis.[2] This disruption of a fundamental cellular process leads to a cascade of downstream effects, including the activation of stress signaling pathways and ultimately, apoptosis.[3] This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to the inhibition of protein synthesis by this compound.

Mechanism of Protein Synthesis Inhibition

This compound, like other trichothecene mycotoxins, exerts its inhibitory effect on protein synthesis by targeting the eukaryotic ribosome. The toxin readily crosses the plasma membrane and binds with high affinity to the 60S ribosomal subunit.[2] Specifically, it interferes with the peptidyl transferase center (PTC), a critical region within the large ribosomal RNA (rRNA) responsible for catalyzing the formation of peptide bonds between amino acids.[4][5] This interference can disrupt multiple stages of translation:

-

Initiation: The initial phase of protein synthesis where the ribosome assembles on the messenger RNA (mRNA).

-

Elongation: The iterative process of adding amino acids to the growing polypeptide chain.

-

Termination: The final step that releases the completed protein.[2][6]

By binding to the PTC, this compound can cause polysomal disaggregation, which is the breakdown of polysomes (multiple ribosomes translating the same mRNA molecule), indicating a disruption in the translation process.[2] This inhibition of protein synthesis is a primary trigger for a cellular stress response known as the "ribotoxic stress response."[2][7]

Signaling Pathways Activated by this compound

The inhibition of protein synthesis by this compound initiates a cascade of stress signaling pathways, primarily the Ribotoxic Stress Response and the Unfolded Protein Response (UPR) due to Endoplasmic Reticulum (ER) Stress.

Ribotoxic Stress Response

The binding of this compound to the ribosome is recognized as a cellular stressor, leading to the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK).[3][7] This signaling cascade, termed the ribotoxic stress response, is a key mechanism through which trichothecenes induce apoptosis.[8]

Caption: Ribotoxic Stress Response induced by this compound.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The disruption of protein synthesis can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis. The three main branches of the UPR are initiated by the sensors PERK, IRE1α, and ATF6.[9][10][11] Prolonged ER stress and UPR activation can ultimately lead to apoptosis.

Caption: ER Stress and Unfolded Protein Response Pathway.

Quantitative Data on this compound Toxicity

| Parameter | Value | Cell Line / Animal Model | Reference |

| IC50 (Cytotoxicity) | 1.2 - 3.4 ng/mL | HepG2, A549, A204, U937, and Jurkat cancer cells | [12] |

| IC50 (Cytotoxicity) | 6.8 ng/mL | Human Umbilical Vein Endothelial Cells (HUVECs) | [12] |

| LD50 (Lethal Dose) | 5.69 mg/kg | Mice | [12] |

Note: The IC50 values represent the concentration of this compound that inhibits 50% of cell viability, which is an indirect measure of its toxic effects, including the inhibition of protein synthesis. The LD50 value represents the dose that is lethal to 50% of the tested animal population.

Experimental Protocols

Detailed experimental protocols for specifically assessing protein synthesis inhibition by this compound are not extensively published. However, based on general methods for studying trichothecene mycotoxins, a representative protocol can be outlined.

In Vitro Protein Synthesis Inhibition Assay (Cell-Free)

This assay measures the direct effect of this compound on the translational machinery.

References

- 1. Satratoxin-H - Wikipedia [en.wikipedia.org]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Satratoxin G Interaction with 40S and 60S Ribosomal Subunits Precedes Apoptosis in the Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Peptidyl Transferase Center: a Window to the Past - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Initiation, Elongation, and Termination of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Mycotoxin-Induced Neurotoxicity through Oxidative Stress-Associated Pathways | MDPI [mdpi.com]

- 8. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of the ER-Induced UPR Pathway and the Efficacy of Its Inhibitors and Inducers in the Inhibition of Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

Satratoxin H: An In-Depth Technical Guide to its Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as black mold. Exposure to this compound has been associated with a range of adverse health effects, primarily stemming from its ability to induce apoptosis, or programmed cell death, in various cell types. This technical guide provides a comprehensive overview of the molecular pathways through which this compound exerts its apoptotic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades. Understanding these mechanisms is crucial for toxicological assessment and for exploring the potential therapeutic applications of this compound and related compounds in fields such as oncology.

Core Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach that involves the inhibition of protein synthesis, induction of cellular stress, and activation of key signaling pathways. The primary initiating event is the binding of this compound to the 60S ribosomal subunit, which inhibits protein synthesis and elicits a "ribotoxic stress response." This initial insult activates a cascade of downstream events culminating in the activation of caspases and the execution of the apoptotic program.

The key pathways involved in this compound-induced apoptosis are:

-

Ribotoxic Stress Response and MAPK Activation: Inhibition of protein synthesis by this compound leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38 MAPK and c-Jun N-terminal kinase (JNK).[1] The activation of these stress-activated protein kinases is a central hub in the apoptotic signaling network.

-

Generation of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[2] This oxidative stress contributes to cellular damage and further activation of pro-apoptotic signaling pathways, including the MAPK cascade.

-

Mitochondrial (Intrinsic) Pathway: The upregulation of the pro-apoptotic protein Bax and the subsequent release of cytochrome c from the mitochondria indicate the involvement of the intrinsic apoptosis pathway.[3] This pathway converges on the activation of caspase-9.

-

Death Receptor (Extrinsic) Pathway: Evidence suggests that Satratoxin G, a closely related compound, can activate caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[4] This suggests a potential role for the extrinsic pathway in satratoxin-induced apoptosis.

-

Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, leading to the activation of the unfolded protein response (UPR) and contributing to the apoptotic signal.[3]

-

DNA Damage: this compound can cause DNA double-strand breaks, a potent trigger for apoptosis.[5]

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of this compound on cell viability and apoptosis-related markers.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | IC50 (ng/mL) | IC50 (nM) | Reference |

| Jurkat (Human T cell leukemia) | 1.2 | 2.2 | [2] |

| U937 (Human histiocytic lymphoma) | 1.2 | 2.2 | [2] |

| A204 (Human rhabdomyosarcoma) | 1.8 | 3.4 | [2] |

| A549 (Human lung carcinoma) | 2.5 | 4.7 | [2] |

| HepG2 (Human liver carcinoma) | 1.8 | 3.4 | [2] |

| HUVEC (Human umbilical vein endothelial cells) | 6.8 | 12.9 | [2] |

| PC12 (Rat pheochromocytoma) | 5-100 (effective concentration range) | 9.5-189 | [2] |

Table 2: Dose-Dependent Induction of Apoptosis by Satratoxin G in PC-12 Cells (48h treatment)

| Concentration (ng/mL) | Apoptosis Induction | Reference |

| ≥ 10 | DNA fragmentation characteristic of apoptosis | [1] |

Note: While this data is for Satratoxin G, it provides a strong indication of the apoptotic potential of closely related satratoxins like this compound.

Table 3: Effect of Satratoxin G on Caspase-3 Activation in PC-12 Cells

| Treatment Time (hours) | Caspase-3 Activity | Reference |

| 18 | Markedly induced | [1] |

Note: This data for Satratoxin G suggests a time-dependent activation of executioner caspases.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced apoptosis.

Caption: Overview of this compound-induced apoptosis pathways.

Caption: General experimental workflow for studying this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cell population.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of cells undergoing early and late apoptosis.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the generation of intracellular ROS.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

-

Cell Treatment: Treat cells with this compound.

-

Loading with DCFH-DA: Wash the cells and incubate them with a DCFH-DA working solution (e.g., 50 µM) in the dark at 37°C for 45 minutes.

-

Washing: Wash the cells to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize by fluorescence microscopy.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

Objective: To assess changes in the mitochondrial membrane potential.

Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent J-aggregates. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers.

Protocol:

-

Cell Treatment: Treat cells with this compound.

-

JC-1 Staining: Incubate the cells with a JC-1 working solution.

-

Washing: Wash the cells to remove excess dye.

-

Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect changes in the expression and cleavage of key apoptotic proteins.

Protocol:

-

Protein Extraction: Lyse this compound-treated cells and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Conclusion

This compound is a potent inducer of apoptosis, acting through a complex network of signaling pathways initiated by ribotoxic stress. Its ability to activate the MAPK cascade, generate ROS, induce mitochondrial dysfunction, and trigger caspase activation underscores its significant cytotoxic potential. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the mechanisms of this compound and to explore its potential applications in various biomedical fields. Further research is warranted to fully elucidate the intricate molecular details of its action and to assess its therapeutic and toxicological implications.

References

In Vitro Cytotoxicity of Satratoxin H: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Satratoxin H is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum.[1] As a significant contaminant in water-damaged buildings, its toxicological profile is of considerable interest.[2] This document provides a comprehensive technical overview of the in vitro cytotoxicity of this compound. It summarizes quantitative cytotoxicity data across various cell lines, presents detailed protocols for key experimental assays, and visualizes the complex signaling pathways involved in its mechanism of action. The primary mechanism of this compound involves the inhibition of protein synthesis, which triggers a ribotoxic stress response, leading to the activation of multiple signaling cascades, induction of oxidative and endoplasmic reticulum stress, and ultimately, apoptotic cell death.[2][3]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound has been evaluated across a range of human and animal cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and exposure duration, highlighting the broad-spectrum toxicity of this mycotoxin. The following tables summarize the reported quantitative data.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 Value | Citation(s) |

| Jurkat | Human T lymphocyte | 2.2 nmol/L | [4] |

| U937 | Human histiocytic lymphoma | 2.2 nmol/L | [4] |

| A549 | Human lung carcinoma | 1.2 - 3.4 ng/mL (~2.3 - 6.4 nM) | [5] |

| HepG2 | Human liver carcinoma | 1.2 - 3.4 ng/mL (~2.3 - 6.4 nM) | [5] |

| A204 | Human rhabdomyosarcoma | 1.2 - 3.4 ng/mL (~2.3 - 6.4 nM) | [5] |

| HUVEC | Human umbilical vein endothelial cells | 6.8 ng/mL (~12.9 nM) | [5] |

| EL-4 | Murine T-lymphoma | Viability decreased at 2.5 ng/mL (~4.7 nM) | [6] |

| PC12 | Rat pheochromocytoma | Induces apoptosis at 5 - 100 nM | [5] |

Note: IC50 values in ng/mL were converted to nM using the molecular weight of this compound (528.6 g/mol ) for comparison.

Core Mechanisms of this compound Cytotoxicity

This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily initiated by the inhibition of protein synthesis.

-

Ribosome Binding: Like other trichothecenes, this compound binds to the 60S ribosomal subunit, interfering with peptidyl transferase activity and halting protein synthesis.[2][7] This disruption is a primary trigger for the cellular stress response.

-

MAPK Activation: The inhibition of protein synthesis activates a "ribotoxic stress response," characterized by the rapid activation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[8][9]

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis.[8][10] This programmed cell death is mediated through both intrinsic (mitochondrial) and extrinsic pathways. Key events include:

-

Caspase Activation: Activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[8][11]

-

Mitochondrial Disruption: Release of cytochrome c from the mitochondria into the cytosol, which activates caspase-9.[11]

-

DNA Damage: Induction of DNA double-stranded breaks, evidenced by the phosphorylation of histone H2A.[8]

-

-

Endoplasmic Reticulum (ER) Stress: Treatment with this compound leads to an increase in ER stress biomarkers and the activation of the unfolded protein response (UPR) signaling pathways, including ATF6, PERK, and IRE1.[10]

-

Oxidative Stress: The toxin induces the production of reactive oxygen species (ROS), contributing to cellular damage.[5][10]

Experimental Protocols

The following sections provide detailed methodologies for common assays used to evaluate the in vitro cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[12] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[12]

Materials:

-

96-well cell culture plates

-

This compound stock solution

-

Complete cell culture medium

-

MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol; or DMSO)[14]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Toxin Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted toxin solutions. Include untreated cells as a negative control and a medium-only blank control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12][15]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[14] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[13][14]

-

Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by fluorochrome-conjugated Annexin V.[16] PI, a nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant from adherent cells to include any floating apoptotic cells.

-

Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[17]

-

Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[18]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[18][19]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[16] Analyze the samples by flow cytometry as soon as possible. Use FITC signal detection for Annexin V (Ex/Em ~488/530 nm) and a phycoerythrin or equivalent channel for PI.[19]

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cell cycle arrest is a common outcome of cytotoxic insult.

Materials:

-

Cold 70% ethanol[20]

-

PBS

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1 mg/mL RNase A, 0.05% Triton X-100 in PBS)[21]

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

-

Harvesting: Collect approximately 1-2 x 10⁶ cells per sample by centrifugation.

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 2.5-4 mL of ice-cold 70% ethanol (B145695) dropwise to fix and permeabilize the cells.[17][21] Incubate on ice for at least 30 minutes or at -20°C for long-term storage.[20]

-

Rehydration and Staining: Pellet the fixed cells by centrifuging at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol. Wash the pellet twice with PBS.[17]

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase ensures that only DNA is stained.[21]

-

Incubation: Incubate for 30-40 minutes at 37°C or room temperature, protected from light.[21]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect PI fluorescence data on a linear scale. Use a pulse-width vs. area plot to gate out cell doublets and aggregates. The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Visualization of Pathways and Workflows

Signaling Pathways in this compound-Induced Apoptosis

The following diagram illustrates the key molecular pathways activated by this compound leading to cytotoxicity.

References

- 1. Satratoxin-H - Wikipedia [en.wikipedia.org]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Effects of satratoxins and other macrocyclic trichothecenes on IL-2 production and viability of EL-4 thymoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Apoptotic effects of this compound is mediated through DNA double-stranded break in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Roridin E and this compound, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanism of satratoxin-induced apoptosis in HL-60 cells: activation of caspase-8 and caspase-9 is involved in activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. texaschildrens.org [texaschildrens.org]

- 16. kumc.edu [kumc.edu]

- 17. vet.cornell.edu [vet.cornell.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. static.igem.org [static.igem.org]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. docs.research.missouri.edu [docs.research.missouri.edu]

In Vivo Toxicity of Satratoxin H in Animal Models: A Technical Guide

Executive Summary: Satratoxin H, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, poses a significant health risk to both humans and animals.[1][2][3] Often associated with water-damaged buildings, this toxin is a subject of intense research due to its severe effects following ingestion, inhalation, or dermal contact.[1][2] This document provides a comprehensive technical overview of in vivo toxicity studies of this compound in animal models. It summarizes key quantitative toxicity data, details common experimental protocols, and elucidates the molecular mechanisms and signaling pathways underlying its toxicity through structured data tables and visual diagrams. This guide is intended for researchers, scientists, and professionals in drug development and toxicology.

Quantitative Toxicity Data

The toxicity of this compound has been evaluated in various animal models, primarily mice, to determine lethal and sublethal doses. The data highlights its high potency, particularly when administered systemically.

Table 1: Acute Lethality of this compound in Mice

| Animal Model | Administration Route | LD₅₀ (Median Lethal Dose) | Reference |

| Mice | Injection (unspecified) | 1.0 - 1.4 mg/kg | [1] |

| Mice | Unspecified | 5.69 mg/kg | [4] |

For context, studies on the closely related Satratoxin G (SG) provide valuable insight into non-lethal toxic endpoints, especially via the inhalation route, which is highly relevant for human exposure scenarios in contaminated environments.

Table 2: Non-Lethal Toxicity of Satratoxin G (Intranasal Instillation in Mice)

| Parameter | Dose | Observation Time | Effect | Reference |

| No-Observed-Effect Level (NOEL) | 5 µg/kg | 24 hours | No observable apoptosis of olfactory sensory neurons. | [5][6][7] |

| Lowest-Observed-Effect Level (LOEL) | 25 µg/kg | 24 hours | Apoptosis of olfactory sensory neurons initiated. | [5][6][7] |

| Single Acute Dose | 500 µg/kg | 3 days | Maximum atrophy of the olfactory epithelium. | [5][7] |

| Repeated Sub-acute Dose | 100 µg/kg/day for 5 days | 5 days | Cumulative effects leading to significant olfactory epithelium atrophy. | [5][7] |

Experimental Protocols for In Vivo Assessment

Standardized protocols are crucial for the reliable assessment of this compound toxicity. The following sections detail the methodologies commonly employed in animal studies.

Animal Models

The most frequently used animal models in this compound research are rodents, due to their well-characterized physiology and the availability of genetic strains.

-

Mice: Various strains, including BALB/c and C57BL/6J, are used to investigate immune responses and pulmonary clearance.[8]

-

Rats: Utilized for neurotoxicity and general toxicology studies.[9]

Administration Routes

The route of administration is selected based on the potential human exposure scenario being modeled.

-

Intranasal (IN) Instillation: This method models inhalation exposure. A known concentration of this compound, typically dissolved in a vehicle like saline or ethanol, is instilled directly into the nasal passages of an anesthetized animal. This route has been instrumental in studying the neurotoxic and inflammatory effects on the olfactory system.[5][10]

-

Intratracheal (IT) Instillation: This route delivers the toxin directly to the lungs, bypassing the nasal filtration system. It is used to study acute lung injury, inflammation, and pulmonary hemorrhage.[8][11]

-

Injection (Intraperitoneal - IP): IP injection is used to study systemic toxicity and determine the LD₅₀. It ensures the entire dose enters circulation, though it does not model a typical environmental exposure route.[1]

Endpoint Analysis

A multi-faceted approach is used to quantify the toxic effects of this compound.

-

Histopathology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine cellular architecture, identify lesions, inflammation, hemorrhage, and necrosis.[4][10]

-

Apoptosis Detection: Immunohistochemistry for activated caspase-3 is a common method to identify apoptotic cells.[5] Gene expression analysis of pro-apoptotic markers like Bax, p53, and FasL via real-time PCR (RT-PCR) provides quantitative data on the apoptotic signaling cascade.[5][7]

-

Inflammation Assessment: The inflammatory response is quantified by measuring the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1) and chemokines in affected tissues.[5][7]

-

Oxidative Stress Measurement: The generation of reactive oxygen species (ROS) and levels of malondialdehyde (MDA), a marker of lipid peroxidation, are measured in tissue homogenates to assess oxidative damage.[4]

Molecular Mechanisms and Signaling Pathways

This compound, like other trichothecenes, exerts its toxicity by initiating a cascade of intracellular events starting at the ribosome. This primary insult triggers multiple downstream signaling pathways that lead to inflammation, apoptosis, and cellular damage.

Ribotoxic Stress Response

The foundational mechanism of trichothecene toxicity is the inhibition of protein synthesis.[5][12] this compound binds to the 60S ribosomal subunit, which interferes with the peptidyl transferase center and blocks polypeptide chain elongation. This disruption of translation is sensed by the cell, triggering a "ribotoxic stress response" characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[5][12]

Apoptosis Induction

The activation of MAPKs, particularly p38 and JNK, is a critical step in this compound-induced apoptosis.[5] This leads to the upregulation of pro-apoptotic genes such as p53 and Bax.[5][9] Concurrently, this compound can induce endoplasmic reticulum (ER) stress, which activates the unfolded protein response (UPR) signaling pathways.[13] These pathways converge on the activation of effector caspases, like caspase-3, which execute the final stages of programmed cell death.[5][13]

Inflammatory Response

In addition to causing cell death, the ribotoxic stress response triggers a potent inflammatory cascade. Activated MAPKs lead to the downstream activation of transcription factors like NF-κB and AP-1. These factors then move into the nucleus and drive the expression of genes for pro-inflammatory cytokines (TNF-α, IL-6, IL-1) and chemokines (MIP-2).[5][7] The release of these mediators recruits immune cells, such as neutrophils, to the site of exposure, resulting in acute inflammation, tissue damage, and in severe cases, pulmonary hemorrhage.[5][10]

Oxidative Stress

Studies have demonstrated that this compound induces the production of ROS in neuronal cells.[4] This increase in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids (lipid peroxidation), proteins, and DNA, further contributing to apoptosis and cellular dysfunction.[4][12]

References

- 1. Satratoxin-H - Wikipedia [en.wikipedia.org]

- 2. Satratoxin-H [chemeurope.com]

- 3. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain | Semantic Scholar [semanticscholar.org]

- 8. Pulmonary Responses to Stachybotrys chartarum and Its Toxins: Mouse Strain Affects Clearance and Macrophage Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Mycotoxin-Induced Neurotoxicity through Oxidative Stress-Associated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental lung mycotoxicosis in mice induced by Stachybotrys atra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. realtimelab.com [realtimelab.com]

- 12. Mechanisms of Mycotoxin-Induced Neurotoxicity through Oxidative Stress-Associated Pathways [mdpi.com]

- 13. Roridin E and this compound, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Satratoxin H: Toxicogenomics and Gene Expression Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, commonly found in water-damaged buildings.[1][2] Exposure to this compound has been associated with a range of adverse health effects, making it a significant concern for indoor air quality and public health.[1] This technical guide provides an in-depth overview of the toxicogenomics of this compound, focusing on its impact on gene expression and the cellular signaling pathways it perturbs. The guide also offers detailed experimental protocols for researchers studying the toxicological effects of this mycotoxin.

Satratoxins, including this compound, are known to be highly cytotoxic. Their primary mechanism of action involves the inhibition of protein synthesis through high-affinity binding to the 60S ribosomal subunit.[1][3] This interaction triggers a signaling cascade known as the ribotoxic stress response, which in turn activates several downstream pathways, ultimately leading to apoptosis and cell cycle arrest.[4]

Toxicogenomics of this compound

The toxic effects of this compound at the molecular level are complex and involve the modulation of multiple signaling pathways and gene networks.

Ribotoxic Stress Response

The binding of this compound to the ribosome is a critical initiating event that leads to the activation of the ribotoxic stress response. This response is characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs).

Key Signaling Pathways

Several key signaling pathways are activated by this compound, playing crucial roles in mediating its cytotoxic effects:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound activates all three major MAPK subfamilies:

-

p38 MAPK and c-Jun N-terminal Kinase (JNK): Activation of p38 and JNK is a hallmark of the ribotoxic stress response and is strongly associated with the induction of apoptosis.[4]

-

Extracellular signal-Regulated Kinase (ERK): The role of ERK in satratoxin-induced apoptosis is more complex, with some studies suggesting it may have a pro-survival role in some contexts.

-

-

Double-stranded RNA-activated Protein Kinase (PKR) Pathway: PKR is another key sensor of cellular stress that is activated by satratoxins. Activated PKR can induce apoptosis through both caspase-dependent and -independent mechanisms.

Gene Expression Profiling

Exposure to satratoxins leads to significant alterations in gene expression, primarily driving cells towards apoptosis. While comprehensive quantitative gene expression data for this compound is limited, studies on the closely related Satratoxin G in PC-12 neuronal cells provide valuable insights into the key genes affected.

Table 1: Representative Gene Expression Changes Induced by Satratoxins

| Gene | Function | Regulation | Cell Line | Toxin | Reference |

| p53 | Tumor suppressor, apoptosis | Upregulated | PC-12 | Satratoxin G | [5] |

| BAX | Pro-apoptotic | Upregulated | PC-12 | Satratoxin G | [5] |

| Cleaved Caspase-3 | Apoptosis executioner | Increased | B16 Melanoma | This compound | |

| CAD (Caspase-Activated DNase) | DNA fragmentation | Upregulated | PC-12 | Satratoxin G | [5] |

| PKR (EIF2AK2) | Stress response, apoptosis | Upregulated | PC-12 | Satratoxin G | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the toxicogenomics of this compound.

Cell Culture and Exposure

1. PC-12 (Rat Pheochromocytoma) Cell Line:

-

Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culturing Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Adherent cells are detached using a cell scraper or by gentle pipetting. A subcultivation ratio of 1:3 to 1:6 is recommended.

-

This compound Exposure: For gene expression studies, plate cells at a density of 1 x 10^6 cells per well in a 6-well plate. Allow cells to adhere for 24 hours before treating with the desired concentration of this compound (e.g., 10-100 ng/mL) for various time points (e.g., 6, 12, 24, 48 hours).

2. RAW 264.7 (Murine Macrophage) Cell Line:

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culturing Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Detach adherent cells using a cell scraper. A subcultivation ratio of 1:4 to 1:8 is recommended.

-

This compound Exposure: Plate cells at a density of 5 x 10^5 cells per well in a 6-well plate. Allow cells to adhere for 24 hours before treatment with this compound.

Total RNA Extraction

A common method for high-quality RNA isolation from cultured cells is using a phenol (B47542) and guanidine (B92328) isothiocyanate-based reagent.

-

Cell Lysis: Wash cells with ice-cold PBS and then add 1 mL of TRIzol reagent directly to each well of a 6-well plate. Pipette the cell lysate up and down several times to homogenize.

-

Phase Separation: Transfer the homogenate to a microcentrifuge tube and incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol (B130326) and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

RNA Solubilization: Air-dry the RNA pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.

-

Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

Gene Expression Analysis using Microarrays (Generalized Workflow)

-

cDNA Synthesis: Synthesize first-strand cDNA from total RNA using reverse transcriptase and oligo(dT) or random primers.

-

Second-Strand Synthesis and cRNA Amplification: Synthesize second-strand cDNA and then use in vitro transcription to generate biotin-labeled complementary RNA (cRNA).

-

Fragmentation and Hybridization: Fragment the labeled cRNA and hybridize it to a microarray chip (e.g., Affymetrix GeneChip) overnight in a hybridization oven.

-

Washing and Staining: Wash the microarray to remove non-specifically bound cRNA and then stain with a streptavidin-phycoerythrin conjugate.

-

Scanning and Data Acquisition: Scan the microarray using a high-resolution scanner to detect the fluorescence signal.

-

Data Analysis:

-

Normalization: Normalize the raw data to correct for variations between arrays.

-

Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in this compound-treated samples compared to controls.

-

Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions that are enriched in the list of differentially expressed genes.

-

Quantitative Real-Time PCR (qPCR) for Validation

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.

-

qPCR Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

-